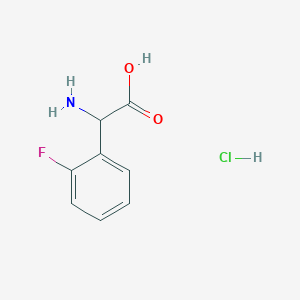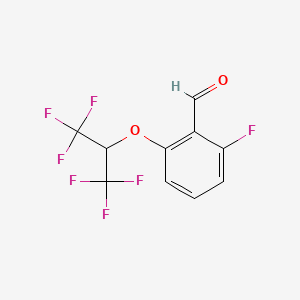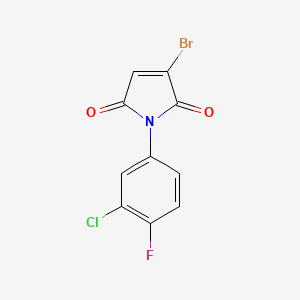
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, also known as “3-Bromo-1-FCP”, is a brominated organic compound that finds its application in various scientific research and laboratory experiments. It is a versatile compound that can be used in a variety of ways and is known for its stability and low toxicity.
Wissenschaftliche Forschungsanwendungen
Luminescent Polymer Development
Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, similar to 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, have been synthesized and characterized for their strong fluorescence and high quantum yield. These polymers, due to their solubility in common organic solvents and distinct optical and electrochemical properties, are promising for use in electronic applications (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
The creation of π-conjugated polymers containing diketopyrrolopyrrole (DPP) units similar to 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione has been explored. These polymers demonstrate strong photoluminescence, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Inhibitors of Glycolic Acid Oxidase
Derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, structurally related to 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds have shown potent, competitive inhibition of GAO, indicating potential applications in biomedical research (Rooney et al., 1983).
Synthesis of Photoluminescent Polymers
Research has been conducted on polymers containing isoDPP units, which are structurally related to 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione. These polymers are deeply colored, soluble in common organic solvents, and possess properties that make them suitable for use in optoelectronic devices (Welterlich, Charov, & Tieke, 2012).
Eigenschaften
IUPAC Name |
3-bromo-1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClFNO2/c11-6-4-9(15)14(10(6)16)5-1-2-8(13)7(12)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWONDMQCIIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=C(C2=O)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)
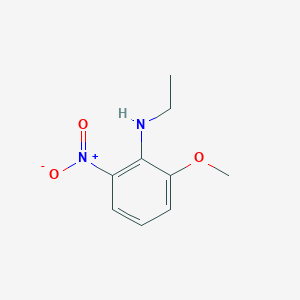
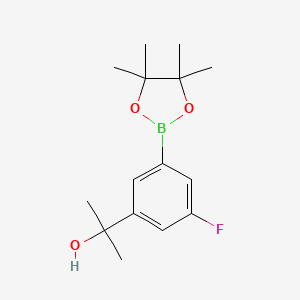
![6-(Bromomethyl)spiro[2.5]octane](/img/structure/B1446946.png)
![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)
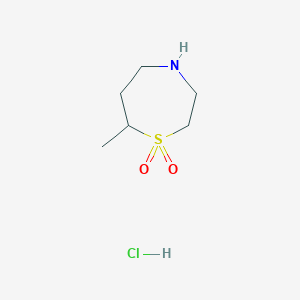
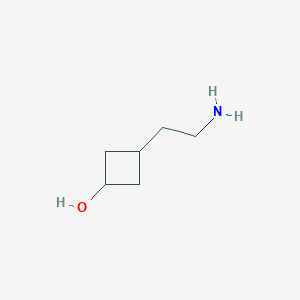
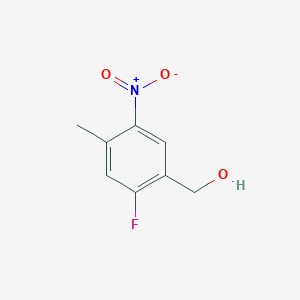
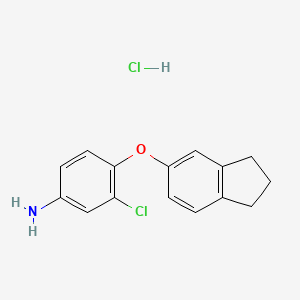
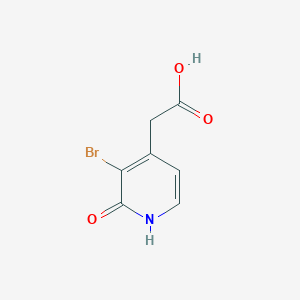
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)
